2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid

Catalog No.
S7873187
CAS No.
M.F
C13H17NO3S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)...

Product Name

2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid

IUPAC Name

2-[cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C13H17NO3S/c1-2-10-5-6-18-12(10)13(17)14(8-11(15)16)7-9-3-4-9/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

NDCLNWACSPTJGV-UHFFFAOYSA-N

SMILES

CCC1=C(SC=C1)C(=O)N(CC2CC2)CC(=O)O

Canonical SMILES

CCC1=C(SC=C1)C(=O)N(CC2CC2)CC(=O)O
2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid is a chemical compound that belongs to a class of drugs known as thiazolidines. Its molecular formula is C14H19NO3S, and it has a molecular weight of 285.37 g/mol. This compound is a potential drug candidate due to its various pharmaceutical properties.
2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid is a thiazolidine derivative that has been studied for its potential therapeutic effects on diabetes, inflammation, and cancer. This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which regulate various physiological processes in the body.
The physical and chemical properties of 2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid include its boiling point and melting point, solubility in various solvents, and its spectroscopic properties such as infrared and nuclear magnetic resonance spectra.
2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid can be synthesized through various methods such as condensation of 3-ethylthiophene-2-carboxylic acid with cyclopropylmethylamine, followed by reaction with chloroacetyl chloride. Characterization of the compound can be done by various spectroscopic methods such as infrared and nuclear magnetic resonance spectra.
such as High-pressure liquid chromatography (HPLC), Gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy can be used for the detection and quantification of 2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid and its metabolites in plasma and tissues.
2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid has been reported to have various biological properties such as anti-diabetic, anti-inflammatory, and anti-cancer effects. This compound has been shown to activate PPARs, which play a role in glucose metabolism, lipid metabolism, and inflammation.
The toxicity and safety of 2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid have been evaluated in various scientific experiments. Acute and chronic toxicity studies in rats and dogs have shown that this compound is generally well-tolerated at therapeutic doses. However, further studies are needed to evaluate its long-term safety.
2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid has been used in various scientific experiments to evaluate its therapeutic potential in diabetes, inflammation, and cancer. This compound has been shown to improve glucose metabolism, reduce inflammation, and inhibit tumor growth in animal models.
The current state of research on 2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid is focused on its therapeutic potential in various diseases such as diabetes, inflammation, and cancer. Further studies are needed to evaluate its safety and efficacy in humans.
2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid has the potential to be a drug candidate for the treatment of various diseases such as diabetes, inflammation, and cancer. In addition, it can be used as a chemical probe in drug discovery and development.
The limitations of 2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid include its toxicity and safety concerns, and its limited bioavailability. Future directions include the development of analogs with improved pharmacokinetic and pharmacodynamic properties, and the exploration of its therapeutic potential in other diseases. The following are some potential future directions for research on this compound:
1. Evaluation of its potential in the treatment of metabolic disorders such as obesity and dyslipidemia.
2. Investigation of its role in modulating oxidative stress and mitochondrial function in various diseases.
3. Exploration of its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
4. Development of new delivery systems to enhance its bioavailability and therapeutic efficacy.
5. Study of its interactions with other drugs and potential drug-drug interactions.
2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid is a thiazolidine derivative that has shown potential therapeutic effects in various diseases such as diabetes, inflammation, and cancer. While further research is needed to evaluate its safety and efficacy, this compound has the potential to be a drug candidate for the treatment of these diseases.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.09291458 g/mol

Monoisotopic Mass

267.09291458 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types